molecular formula C22H27N3O5S B2689492 2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097890-65-6

2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No.: B2689492
CAS No.: 2097890-65-6
M. Wt: 445.53
InChI Key: JPDLZEUOWJSMHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is a sophisticated synthetic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a unique hybrid structure combining a 2,3-dihydro-1,4-benzodioxine sulfonamide moiety, a known pharmacophore in drug discovery for its favorable pharmacokinetic properties, linked via a sulfonyl group to a piperidine ring which is tethered to a partially saturated cinnolin-3-one system. The 2,3-dihydro-1,4-benzodioxine scaffold is recognized for its metabolic stability and is found in various biologically active molecules (PubChem CID 2769942, 3150982). The specific molecular architecture suggests potential as a key intermediate or a targeted scaffold for the development of protease inhibitors, kinase inhibitors, or receptor antagonists. Its core structure implies potential application in exploring treatments for complex diseases, requiring sophisticated molecular intervention. Researchers can utilize this compound in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. The product is provided with comprehensive analytical data, including NMR and LC-MS, to ensure identity and purity for research applications. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c26-22-13-17-3-1-2-4-19(17)23-25(22)15-16-7-9-24(10-8-16)31(27,28)18-5-6-20-21(14-18)30-12-11-29-20/h5-6,13-14,16H,1-4,7-12,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDLZEUOWJSMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Piperidine, amines, alcohols

Major Products

    Oxidation: Formation of sulfonic acids or sulfoxides

    Reduction: Formation of alcohols or amines

    Substitution: Formation of various sulfonamide derivatives

Scientific Research Applications

Enzyme Inhibition

Research indicates that derivatives of 2,3-dihydro-1,4-benzodioxine exhibit significant enzyme inhibitory activity. For instance:

  • α-glucosidase inhibition : Some sulfonamide derivatives have shown promising results in inhibiting α-glucosidase, which is relevant in managing Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate absorption.
  • Acetylcholinesterase inhibition : Compounds derived from this scaffold have also been evaluated for their ability to inhibit acetylcholinesterase, which is critical in the treatment of Alzheimer's Disease (AD) .

Anti-inflammatory and Anticancer Activities

The benzodioxane moiety has been associated with various pharmacological activities:

  • Anti-inflammatory effects : Compounds containing this structure have demonstrated anti-inflammatory properties through various mechanisms. For example, specific analogs have been shown to modulate inflammatory pathways effectively .
  • Anticancer potential : Some studies suggest that these compounds may possess cytotoxic effects against certain cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance their anticancer efficacy .

Therapeutic Applications

The therapeutic potential of 2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one extends across several domains:

  • Diabetes Management : By inhibiting α-glucosidase and potentially other enzymes involved in glucose metabolism, this compound could serve as a novel agent in managing T2DM.
  • Neurodegenerative Disorders : Its acetylcholinesterase inhibitory activity positions it as a candidate for developing treatments for Alzheimer's Disease and other cognitive disorders.
  • Pain Management : The compound's interaction with cannabinoid receptors suggests potential applications in pain relief without psychotropic effects .

Case Studies

Several studies have documented the effectiveness of related compounds in clinical settings:

  • A study on sulfonamide derivatives indicated significant improvements in glycemic control among diabetic models when treated with specific analogs derived from benzodioxane structures .
  • Research evaluating the anti-inflammatory properties of these compounds revealed that certain derivatives significantly reduced markers of inflammation in vivo .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

Compound A : 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one (CAS 610759-68-7, )

  • Core: Chromen-4-one (flavonoid-like structure) vs. cinnolin-3-one.
  • Substituents: Ethyl and hydroxyl groups on the chromenone core; 2-methylpiperidine instead of sulfonyl-benzodioxine-modified piperidine.
  • Molecular Weight: 437.5 g/mol (C24H25NO6) vs. ~430–450 g/mol (estimated for the target compound).
  • Key Difference: The chromenone core in Compound A may confer antioxidant or kinase-inhibitory properties, whereas the cinnolinone core in the target compound could exhibit distinct electronic properties for receptor binding .

Compound B : 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxylic acid (CAS 461456-17-7, )

  • Core: Piperidine-carboxylic acid vs. piperidine-methyl-cinnolinone.
  • Substituents: Carboxylic acid at the 4-position of piperidine; lacks the cinnolinone system.
  • Molecular Weight: 327.35 g/mol (C14H17NO6S).
  • Key Difference: The carboxylic acid group enhances hydrophilicity, making Compound B more suited for ionic interactions, while the target compound’s methyl-cinnolinone system prioritizes hydrophobic binding .

Functional Group Analysis

Compound Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
Target Compound Hexahydrocinnolin-3-one Piperidin-4-ylmethyl + benzodioxine-sulfonyl ~435 (estimated) Enzyme inhibition, CNS targets
Compound A () Chromen-4-one Ethyl, hydroxyl, 2-methylpiperidine 437.5 Antioxidant, kinase inhibition
Compound B () Piperidine-carboxylic acid Benzodioxine-sulfonyl, carboxylic acid 327.35 Ionic interactions, solubility
Compound C () Chromen-4-one 3-Methylpiperidine, benzodioxine 407.46 Antimicrobial, receptor antagonism

Pharmacological Implications

  • Target Compound: The sulfonyl group may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases), while the hexahydrocinnolinone’s rigidity could improve metabolic stability compared to chromenone-based analogs .

Research Findings and Data Gaps

  • Thermodynamic Properties : Analogous compounds (e.g., gas hydrates in ) highlight the need for solubility and stability studies, which are absent for the target compound.

Biological Activity

The compound 2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex molecule that incorporates a benzodioxane moiety and a hexahydrocinnolin structure. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. Herein, we explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of the compound is C19H22N2O7S2C_{19}H_{22}N_2O_7S_2 with a molecular weight of approximately 454.52 g/mol. The presence of both a piperidine and a benzodioxane structure suggests potential interactions with biological targets involved in various physiological processes.

Research indicates that derivatives of benzodioxane exhibit diverse biological activities including anti-inflammatory, anticancer, and antimicrobial effects. The incorporation of the sulfonyl group enhances the compound's interaction with biological targets. Notably:

  • Anti-inflammatory Activity : Compounds containing the benzodioxane moiety have demonstrated significant anti-inflammatory properties. For instance, studies have shown that 2,3-dihydro-1,4-benzodioxin analogs can inhibit inflammatory pathways effectively .
  • Anticancer Potential : The compound's structural features may inhibit key signaling pathways involved in cancer progression. In particular, compounds derived from benzodioxane have been reported to inhibit the p38α MAPK pathway, which is crucial in cancer biology .

Biological Activity Data

The following table summarizes various biological activities associated with benzodioxane derivatives relevant to our compound:

Biological Activity Mechanism Reference
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInhibition of p38α MAPK pathway
AntimicrobialDisruption of bacterial cell wall synthesis
CytotoxicityInduction of apoptosis in cancer cells

Case Studies

  • Anti-inflammatory Effects : A study by Vazquez et al. (2022) demonstrated that a related benzodioxane derivative showed significant inhibition of inflammatory markers in vitro and in vivo models. The regioisomer with specific substitutions exhibited enhanced activity compared to others .
  • Anticancer Activity : A recent investigation highlighted the growth inhibitory effects of a benzodioxane bisamide on ovarian carcinoma xenografts. This study emphasized the importance of the benzodioxane scaffold for maintaining efficacy against tumor growth .

Q & A

Q. What safety protocols are essential for handling this compound in academic labs?

  • Methodological Answer : Follow GHS guidelines for unclassified but potentially hazardous compounds. Use fume hoods for synthesis/purification, and store samples in airtight containers under inert gas. In case of exposure, immediately rinse skin/eyes with water and consult safety data sheets (SDS) for piperidine analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.